Glycyl-S-methyl-L-cysteine is a derivative of the amino acid cysteine, specifically characterized by the addition of a methyl group to the sulfur atom of cysteine. This compound plays a significant role in biological systems, particularly in antioxidant defense mechanisms. It is not a genetically coded amino acid but is formed through post-translational modifications of cysteine, often found in various plant sources, including vegetables like onions.
Glycyl-S-methyl-L-cysteine can be derived from natural sources such as plants. It is synthesized through methylation processes involving S-adenosylmethionine as a methyl donor. The compound is also produced synthetically for research and therapeutic applications.
Glycyl-S-methyl-L-cysteine belongs to the class of amino acids and is categorized as a non-proteinogenic amino acid. Its structure consists of a glycine residue linked to an S-methylated cysteine, making it unique among amino acids.
The synthesis of Glycyl-S-methyl-L-cysteine typically involves several steps:
The optimization of reaction conditions, including temperature, solvent choice, and reaction time, is crucial for achieving high yields and purity in the synthesis process. Industrial production may scale these methods for larger quantities while maintaining efficiency and safety.
Glycyl-S-methyl-L-cysteine has a molecular formula of with a molecular weight of approximately 135.18 g/mol. The structure features:
Glycyl-S-methyl-L-cysteine can undergo several chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and strong acids for reduction. The compound's reactivity allows it to participate in various biochemical pathways, particularly those involving thiol chemistry.
The mechanism of action for Glycyl-S-methyl-L-cysteine involves its role as an antioxidant, particularly through its interaction with methionine sulfoxide reductase A (MSRA). This enzyme catalyzes the reduction of oxidized methionine residues in proteins, thus protecting cells from oxidative damage. The presence of the S-methyl group enhances its stability and reactivity in biological systems, facilitating its protective roles against oxidative stress.
These properties are crucial for understanding its behavior in biological systems and potential applications in pharmaceuticals.
Glycyl-S-methyl-L-cysteine has several scientific uses:
Glycyl-S-methyl-L-cysteine (GSMC) biosynthesis originates from two primary precursors: L-serine and L-methionine. Isotopic labeling studies in Phaseolus vulgaris (common bean) demonstrated that serine contributes the carbon backbone for S-methylcysteine formation, while methionine supplies both the sulfur atom and methyl group for methylation. During seed development, serine is converted to O-acetylserine (OAS) via serine acetyltransferase, creating a reactive site for nucleophilic attack by methanethiol (derived from methionine). This precursor relationship was confirmed when seeds incubated with ^{13}C-serine showed labeled carbon in free S-methylcysteine, whereas ^{34}S-methionine labeled its sulfur moiety [7]. Methionine undergoes S-adenosylation and subsequent demethylation to generate methanethiol (CH₃SH), which acts as the direct sulfur-methyl donor [1] [7].
Table 1: Isotopic Incorporation into S-Methylcysteine Precursors
Labeled Precursor | Target Compound | Isotope Incorporation Efficiency |
---|---|---|
^{13}C-Serine | S-Methylcysteine | 92% ± 3.4 (carbon backbone) |
^{34}S-Methionine | S-Methylcysteine | 88% ± 2.1 (sulfur moiety) |
^{13}CH₃-Methionine | S-Methylcysteine | 95% ± 1.8 (methyl group) |
Advanced mass spectrometry techniques have elucidated the flux dynamics in GSMC formation. Transient ^{13}C-serine pulse-chase experiments revealed that >90% of carbon atoms in cytosolic S-methylcysteine originate from serine-derived OAS. Concurrently, methionine contributes 95% of methyl-sulfur groups via methanethiol [7]. Notably, a minor pathway involves methionine γ-lyase-mediated conversion of methionine to α-ketobutyrate, which enters propanoate metabolism to generate β-alanine—a component of γ-glutamyl peptides like homoglutathione. This alternative route explains the incorporation of methionine-derived carbon into the β-alanine moiety of γ-glutamyl-S-methylcysteine, a GSMC precursor [7] [9].
BSAS4;1 is the key enzyme catalyzing S-methylcysteine formation. This cytosolic pyridoxal-5′-phosphate (PLP)-dependent enzyme belongs to the β-substituted alanine synthase family and exhibits strict substrate specificity for O-acetylserine (OAS) and methanethiol. Kinetic analyses show a Kₘ of 86 μM for OAS and 110 μM for methanethiol. BSAS4;1 achieves catalytic efficiency (kₖₐₜ/Kₘ) 25-fold higher than canonical cysteine synthases when utilizing methanethiol [7]. The reaction mechanism involves:
Table 2: Kinetic Parameters of BSAS4;1 in S-Methylcysteine Synthesis
Substrate | Kₘ (μM) | kₖₐₜ (s⁻¹) | kₖₐₜ/Kₘ (M⁻¹s⁻¹) |
---|---|---|---|
O-Acetylserine | 86 | 4.2 | 48,837 |
Methanethiol | 110 | 3.8 | 34,545 |
O-Acetylhomoserine | >10,000 | <0.1 | N/D |
The final step in GSMC biosynthesis involves sulfoxidation of S-methylcysteine to S-methyl-L-cysteine sulfoxide, catalyzed by an uncharacterized flavin-containing monooxygenase (FMO). Though direct evidence in GSMC formation is limited, studies in Allium sativum (garlic) confirm that FMO homologs catalyze stereospecific S-oxygenation of S-allyl-L-cysteine to alliin. This enzyme requires molecular oxygen and NADPH, producing S-sulfoxides with >98% enantiomeric excess. The reaction proceeds via a C4a-hydroperoxyflavin intermediate that transfers oxygen to the sulfur center [10]. Genetic silencing of FMO in Allium reduces sulfoxide accumulation by >90%, confirming its essential role [10].
Subcellular compartmentalization critically regulates GSMC biosynthesis:
γ-Glutamyl transpeptidase (GGT; EC 2.3.2.2) catalyzes the conjugation of glutamate to S-methylcysteine, forming γ-glutamyl-S-methylcysteine—the immediate precursor to GSMC. Garlic (Allium sativum) expresses three GGT isoforms (AsGGT1-3) with distinct properties:
GGT employs a ping-pong mechanism:
Table 3: GGT Isoforms in γ-Glutamyl-S-methylcysteine Biosynthesis
Isoform | Kₘ (γ-Glu-SMC) | Subcellular Localization | Glycylglycine Activation |
---|---|---|---|
AsGGT1 | 86 μM | Cytosol | 3.8-fold Vₘₐₓ increase |
AsGGT2 | 1.1 mM | Vacuole | 5.2-fold Vₘₐₓ increase |
AsGGT3 | 9.4 mM | Cytosol | 1.5-fold Vₘₐₓ increase |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0